molecular formula C12H12N2O B13163810 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

Cat. No.: B13163810
M. Wt: 200.24 g/mol
InChI Key: YFEQRJOGIZFMIU-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is an organic compound that features an imidazole ring substituted with an ethyl group at the first position and a benzaldehyde moiety at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or alkyl halides in the presence of a base can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(1-Ethyl-1H-imidazol-2-yl)benzoic acid.

    Reduction: 4-(1-Ethyl-1H-imidazol-2-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The benzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in medicinal applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-2-14-8-7-13-12(14)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3

InChI Key

YFEQRJOGIZFMIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC=C(C=C2)C=O

Origin of Product

United States

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